Isocostic acid

描述

Isocostic acid is a natural organic compound with the chemical name 2,6-dimethylbenzoic acid. It is primarily found in the essential oil of the plant Inula viscosa, which is known for its medicinal properties. This compound has garnered attention due to its potential bioactive properties, including antibacterial, anti-inflammatory, and antioxidant activities .

准备方法

Synthetic Routes and Reaction Conditions

Isocostic acid can be synthesized through various methods. One common synthetic route involves the use of (2R,8aβ)-Decahydro-8β-hydroxy-4aα,8-dimethyl-α-methylene-2-naphthaleneacetic acid as a starting material. The reaction is typically carried out in the presence of toluene-4-sulfonic acid in benzene at a temperature of 100°C for approximately 5 minutes .

Industrial Production Methods

Industrial production of this compound often involves the extraction from the essential oil of Inula viscosa. The essential oil is obtained through hydrodistillation of the plant’s fresh leaves. The oil is then subjected to column chromatography over silica gel to isolate this compound .

化学反应分析

Types of Reactions

Isocostic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Pharmacological Applications

Antimicrobial Properties

Isocostic acid has demonstrated notable antibacterial activity. Research indicates that it exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL against common pathogens such as Staphylococcus aureus and Enterococcus faecalis . Additionally, it has shown potential as an antityrosinase agent, which is relevant in cosmetic applications for skin whitening and hyperpigmentation treatments, with an IC50 value of 13.82 μg/mL .

Anti-inflammatory and Anticancer Effects

Studies have highlighted this compound's role in inhibiting the enzyme 5-lipoxygenase, which is involved in inflammatory responses. The IC50 value for this inhibition was found to be 59.21 μg/mL . Furthermore, preliminary studies suggest that extracts containing this compound can induce cytotoxic effects in cancer cell lines, indicating its potential as an adjunctive treatment in cancer therapy .

Pest Control

Natural Mosquitocide

Recent investigations into the use of botanical extracts have identified β-isocostic acid as a promising natural insecticide. It exhibited significant efficacy against mosquito larvae and pupae, with lethal concentrations (LC50) of approximately 1 ppm for Aedes aegypti and Culex quinquefasciatus . This positions β-isocostic acid as a viable alternative to synthetic insecticides, particularly in integrated pest management strategies aimed at reducing reliance on chemical agents.

Biotechnological Production

Microbial Synthesis

The production of this compound through microbial fermentation processes has been explored extensively. Researchers have optimized conditions for the cultivation of microbial strains that can efficiently produce this compound from renewable resources . This biotechnological approach not only enhances yield but also aligns with sustainable practices by reducing dependency on petrochemical sources.

Chemical Composition and Structure-Activity Relationship (SAR)

Molecular Insights

The chemical structure of this compound has been characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. Understanding its molecular framework aids in elucidating its biological activities and optimizing its applications through structure-activity relationship studies . The compound's drug-likeness properties have also been assessed using computational methods to predict its behavior in biological systems .

Summary Table of this compound Applications

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Pharmacology | Antibacterial | MIC = 32 μg/mL against S. aureus and E. faecalis |

| Antityrosinase | IC50 = 13.82 μg/mL | |

| Anti-inflammatory | Inhibits 5-lipoxygenase (IC50 = 59.21 μg/mL) | |

| Pest Control | Natural Mosquitocide | LC50 ~ 1 ppm against mosquito larvae |

| Biotechnological Production | Microbial synthesis | Optimized fermentation processes |

作用机制

The mechanism of action of isocostic acid involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as 5-lipoxygenase, which plays a role in the inflammatory response. Additionally, it exhibits antibacterial activity by disrupting the cell membrane integrity of bacteria .

相似化合物的比较

Isocostic acid is unique due to its specific bioactive properties. Similar compounds include:

Methyl isocostate: Similar structure but with a methyl group.

Alpha-Costic acid: Another isomer with similar bioactivity.

Pterodonoic acid: Known for its insecticidal properties.

Ilicic acid: Exhibits similar antibacterial activity.

Beta-Costic acid: Another isomer with comparable properties.

This compound stands out due to its higher abundance in Inula viscosa and its potent bioactive effects, making it a valuable compound for various applications.

生物活性

Isocostic acid, a bioactive compound primarily derived from the essential oils of plants such as Inula viscosa and Sphaeranthus indicus, has garnered significant attention for its diverse biological activities. This article explores the various biological effects of this compound, including its insecticidal, antibacterial, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Composition and Isolation

This compound is predominantly found in the essential oils extracted from the leaves of Inula viscosa, where it constitutes a significant percentage of the oil composition (37.4–83.9%) . The isolation process typically involves hydrodistillation followed by silica gel column chromatography, allowing for the identification and characterization of this compound through spectroscopic methods such as NMR and mass spectrometry .

1. Insecticidal Activity

Recent studies highlight the potent insecticidal properties of this compound, particularly against mosquito larvae. A study focusing on the hexane extract of Sphaeranthus indicus identified β-isocostic acid as a key active constituent with notable mosquitocidal activity:

- Ovicidal Activity : 75.2% against Aedes aegypti and 78.2% against Culex quinquefasciatus at a concentration of 2 ppm.

- Larvicidal Activity : LC50 values were reported at 1.02 ppm for Aedes aegypti and 0.96 ppm for Culex quinquefasciatus.

- Pupicidal Activity : LC50 values of 1.20 ppm and 1.14 ppm were observed for pupae of the respective mosquito species .

These findings suggest that this compound could serve as an environmentally friendly alternative to synthetic insecticides, especially in integrated vector management programs.

2. Antibacterial Activity

This compound has also demonstrated significant antibacterial properties. In vitro studies have shown that it exhibits activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : 32 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

- The compound's ability to inhibit bacterial growth positions it as a potential candidate for developing new antibacterial agents.

3. Anti-inflammatory and Other Biological Activities

The anti-inflammatory potential of this compound has been explored through its inhibitory effects on enzymes involved in inflammatory processes:

- 5-Lipoxygenase Inhibition : this compound showed an IC50 value of 59.21 μg/mL, indicating its potential role in managing inflammatory conditions .

- Additionally, it exhibited strong antityrosinase activity (IC50 = 13.82 μg/mL), which may be relevant in cosmetic applications aimed at skin pigmentation issues .

Case Study 1: Mosquitocidal Efficacy

A study published in Elsevier investigated the efficacy of botanical extracts containing this compound against mosquito populations in India. The results indicated that this compound's efficacy was comparable to conventional insecticides like azadirachtin, underscoring its potential as a sustainable pest control agent .

Case Study 2: Antibacterial Properties

Research conducted on the essential oil from Inula viscosa demonstrated that this compound was the most abundant component responsible for its antibacterial effects. The study utilized molecular docking simulations to analyze structure-activity relationships, providing insights into how this compound interacts with bacterial targets .

Summary of Findings

属性

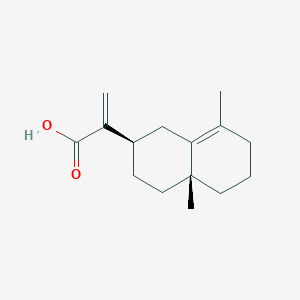

IUPAC Name |

2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12H,2,4-9H2,1,3H3,(H,16,17)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZOYHLQNUSAIL-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。